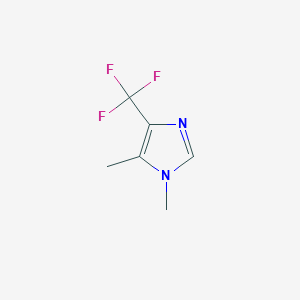
5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole is a chemical compound known for its unique structural properties and potential applications in various fields. It consists of a benzoxazole ring substituted with a trifluoroethoxy group, which imparts distinct chemical and physical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole typically involves the reaction of 2,2,2-trifluoroethanol with a suitable benzoxazole precursor. One common method involves the use of 2,5-dibromotoluene, which reacts with 2,2,2-trifluoroethanol under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylamides for substitution reactions and various oxidizing agents for oxidation reactions . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield difluorovinyl ethers or phenylthioynamines .
Aplicaciones Científicas De Investigación
5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles: These compounds share a similar trifluoroethoxy group and have been studied for their biological activities.
Substituted [4-(2,2,2-Trifluoroethoxy)-2-Pyridinyl]-Methylthio-Imidazoles and -Pyrimidines: These compounds also contain the trifluoroethoxy group and are used in various chemical and biological studies.
Uniqueness
5-(2,2,2-Trifluoroethoxy)-1,3-benzoxazole is unique due to its specific benzoxazole ring structure combined with the trifluoroethoxy group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H6F3NO2 |
|---|---|
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
5-(2,2,2-trifluoroethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)4-14-6-1-2-8-7(3-6)13-5-15-8/h1-3,5H,4H2 |
Clave InChI |
IDQGEEGHHRGXRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1OCC(F)(F)F)N=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



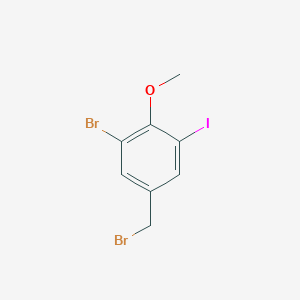
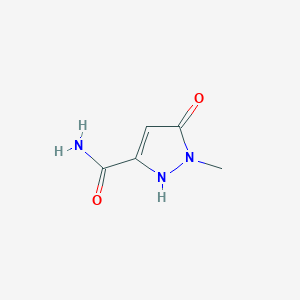


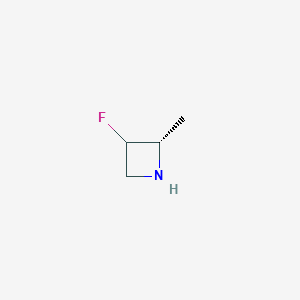
![2-(Difluoromethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12868658.png)
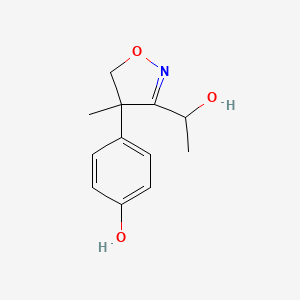
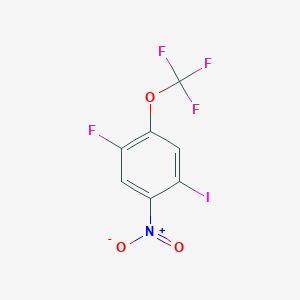

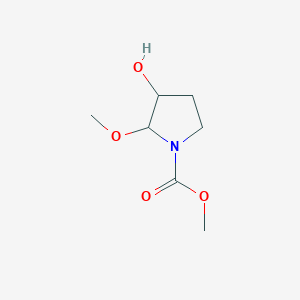
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
